Acide malonique

Vue d'ensemble

Description

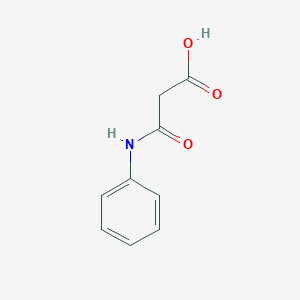

Malonanilic acid (MAA) is a naturally occurring organic compound, which is found in a variety of plants, animals, and bacteria. It is an important intermediate in several metabolic pathways, and is also a key component in many biochemical processes. MAA is a versatile compound, with numerous applications in the field of biochemistry, pharmacology, and medicine.

Applications De Recherche Scientifique

Production biologique de l'acide malonique

L'this compound, également connu sous le nom d'acide propanedioïque, est largement utilisé dans diverses industries telles que la pétrochimie, la pharmacie et la cosmétique . Traditionnellement, il est produit à partir de ressources fossiles par des procédés pétrochimiques . Cependant, des recherches récentes se sont concentrées sur la conception d'une nouvelle voie de synthèse artificielle pour la production biologique de l'this compound . Ceci implique la conversion de l'oxaloacétate, un intermédiaire de la voie réductive de l'acide tricarboxylique (rTCA) cytoplasmique, en semi-aldéhyde malonique, puis en this compound . Ce processus est catalysé séquentiellement par la a-céto décarboxylase et la déshydrogénase du semi-aldéhyde malonique .

2. Mesures de solubilité dans des mélanges de solvants binaires Les solubilités à l'équilibre de l'this compound dans le 2-propanol et l'acétate d'éthyle en tant que solvants monomères, ainsi que dans les mélanges de solvants binaires (2-propanol + acétate d'éthyle), ont été déterminées . Ces informations sont cruciales pour comprendre les interactions moléculaires qui se produisent lors des processus de dissolution . La méthode des intégrales inverses de Kirkwood-Buff a été appliquée pour interpréter le comportement de dissolution de l'this compound dans ces mélanges de solvants .

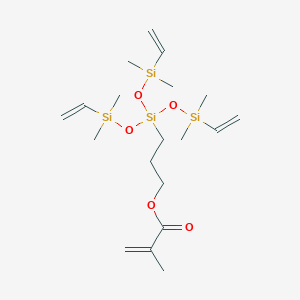

Développement d'échafaudages tridimensionnels

L'this compound a été utilisé pour développer des échafaudages tridimensionnels de chitosane et de collagène pour des applications biomédicales . Ces échafaudages sont créés par des liaisons amide/imine covalentes<a aria-label="3: 3. Development of Three-Dimensional Scaffolds Malonic acid has been used to develop three-dimensional scaffolds of chitosan and collagen for biomedical applications3" data-citationid="5af77be3-f9cf-50b2-5011-61a066f91952-26" h="ID=SERP,5017.1" href="https://file.scirp.org/pdf/GSC

Safety and Hazards

Mécanisme D'action

Target of Action

Malonanilic acid, also known as N-phenylmaleamic acid

Mode of Action

It is known that malonic acid, a related compound, reacts as a typical carboxylic acid, forming amide, ester, anhydride, and chloride derivatives . It’s plausible that malonanilic acid may have similar interactions with its targets, but this requires further investigation.

Biochemical Pathways

For instance, malonic acid is an intermediate in the reductive tricarboxylic acid (rTCA) pathway . In this pathway, malonic acid is converted to malonic semialdehyde and then to malonic acid

Analyse Biochimique

Biochemical Properties

The biochemical properties of malonanilic acid are not well-studied. It can be inferred from the properties of malonic acid, a related compound. Malonic acid is a dicarboxylic acid and can react as a typical carboxylic acid . It’s plausible that malonanilic acid may interact with various enzymes, proteins, and other biomolecules in a similar manner, but specific interactions have yet to be identified.

Cellular Effects

Malonic acid, a related compound, has been shown to have inhibitory effects on certain types of cells

Molecular Mechanism

The molecular mechanism of action of malonanilic acid is not well-understood. Given its structural similarity to malonic acid, it may share some of the same mechanisms of action. For example, malonic acid is known to inhibit the enzyme succinate dehydrogenase

Metabolic Pathways

The specific metabolic pathways involving malonanilic acid are not currently known. Malonic acid, a related compound, is involved in various metabolic pathways

Propriétés

IUPAC Name |

3-anilino-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-8(6-9(12)13)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJXRHBIVBIMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292541 | |

| Record name | Malonanilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15580-32-2 | |

| Record name | 15580-32-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malonanilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

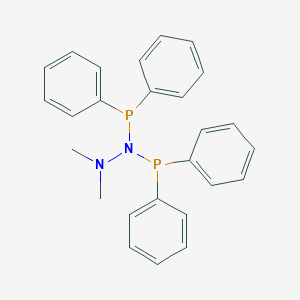

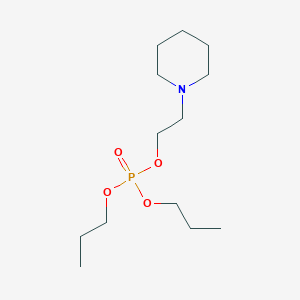

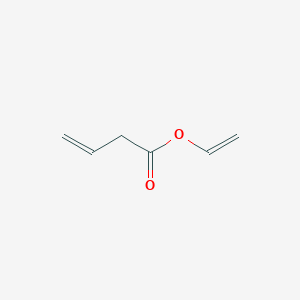

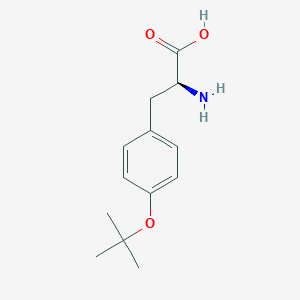

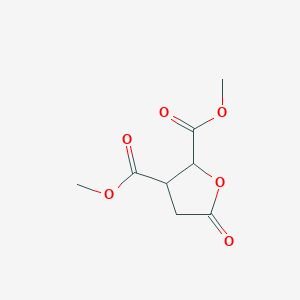

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

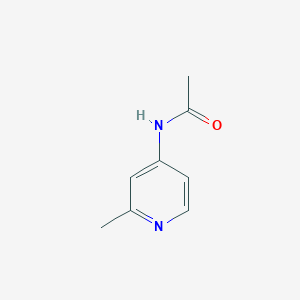

Feasible Synthetic Routes

ANone: Malonanilic acid has the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol.

A: Researchers frequently employ techniques like IR, 1H-NMR, and mass spectrometry to characterize malonanilic acid and its derivatives. [] These methods provide valuable information about the compound's functional groups, proton environments, and fragmentation patterns.

A: Malonanilic acid readily condenses with various aromatic aldehydes [, , , , , , , , , ]. This reaction is influenced by substituents on the aldehyde ring, with hydroxy groups, particularly in the ortho position, hindering the reaction. []

A: Yes, malonanilic acid derivatives are important precursors for synthesizing various heterocyclic compounds, including pyrazolones, thiazolidines, azetidines, and quinolin-2-ones. [, , , ]

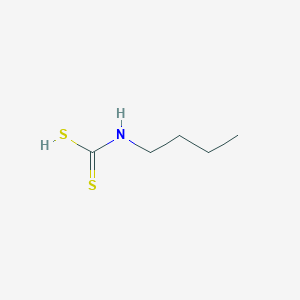

A: Malonanilic acid ethyl esters react with carbon disulfide in the presence of sodium hydride to form disodium salts. These salts can further react with alkylating agents to yield ketene S,S-acetals or dithioesters. [, ] Reactions with amines or o-amino-thiophenol can lead to the formation of S,N- and N,N-acetals. []

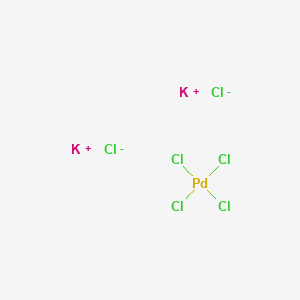

A: While limited research exists on the direct biological activity of malonanilic acid, its derivatives, particularly pyrazolone azo dyes, show promising antimicrobial activity. [] Additionally, copper(II) complexes derived from malonanilic acid hydrazone and thiosemicarbazide hydrochloride demonstrate antioxidant and anticancer properties. []

ANone: Due to their diverse reactivity and biological activities, malonanilic acid and its derivatives hold potential applications in various fields:

- Medicinal Chemistry: As building blocks for synthesizing novel drug candidates with antimicrobial, antioxidant, and anticancer activities. [, ]

- Dyes and Pigments: Malonanilic acid-derived pyrazolone azo dyes exhibit coloring properties applicable to textiles. []

- Organic Synthesis: As versatile intermediates for synthesizing a wide range of heterocyclic compounds. [, , ]

A: While limited data exists on the direct environmental impact of malonanilic acid, research suggests that soil microorganisms can degrade aniline-containing compounds via malonic acid conjugation. [] This finding highlights the potential for biodegradation pathways for specific malonanilic acid derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.